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Compound of Interest

Compound Name: Sanggenon N

Cat. No.: B592821 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sanggenon N is a naturally occurring prenylated flavonoid found in the root bark of Morus

species, commonly known as mulberry.[1] As a member of the flavanone class of compounds,

Sanggenon N exhibits a range of biological activities that are of interest to the pharmaceutical

and nutraceutical industries. Accurate and detailed structural elucidation is a critical step in the

research and development of such natural products. Mass spectrometry, particularly tandem

mass spectrometry (MS/MS), is a powerful analytical technique for the structural

characterization of flavonoids. This document provides a detailed overview of the predicted

mass spectrometry fragmentation pattern of Sanggenon N and a comprehensive protocol for

its analysis.

Chemical Properties of Sanggenon N

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b592821?utm_src=pdf-interest
https://www.benchchem.com/product/b592821?utm_src=pdf-body
https://www.medchemexpress.com/sanggenon-n.html?locale=ko-KR
https://www.benchchem.com/product/b592821?utm_src=pdf-body
https://www.benchchem.com/product/b592821?utm_src=pdf-body
https://www.benchchem.com/product/b592821?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Formula C25H26O6 [2]

Molecular Weight 422.5 g/mol [2]

Exact Mass 422.1729 [2]

IUPAC Name

5,7-dihydroxy-2-[5-hydroxy-2-

methyl-2-(4-methylpent-3-

enyl)chromen-6-yl]-2,3-

dihydrochromen-4-one

[2]

Class Flavanone (Flavonoid) [2]

Predicted Mass Spectrometry Fragmentation
Pattern of Sanggenon N
While a specific, publicly available mass spectrum for Sanggenon N is not readily accessible,

its fragmentation pattern can be reliably predicted based on the well-established fragmentation

pathways of flavonoids, particularly prenylated flavanones.[3][4] The fragmentation is expected

to be dominated by two main processes: the retro-Diels-Alder (RDA) cleavage of the C-ring and

the fragmentation of the prenyl side chain.

The RDA fragmentation is a characteristic pathway for flavonoids and provides crucial

information about the substitution pattern on the A and B rings.[5][6][7] For flavanones, the

cleavage of the C-ring typically occurs across the 1/3 and 4/5 bonds (following flavonoid

numbering).

The fragmentation of the 4-methyl-3-pentenyl (prenyl) group is also a key diagnostic feature.

This side chain can undergo cleavage, leading to the loss of neutral fragments.

A proposed fragmentation pathway for Sanggenon N is visualized below.
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Retro-Diels-Alder (RDA) Fragmentation

Prenyl Group Fragmentation

Sanggenon N
[M+H]+

m/z 423.1802

RDA Fragment A
¹⁵A+

m/z 153.0188

C-ring cleavage

RDA Fragment B
¹⁵B+

m/z 271.1614

C-ring cleavage

[M+H - C4H8]+
m/z 367.1176

- C4H8

[M+H - C5H8]+
m/z 355.1176- C5H8

Click to download full resolution via product page

Caption: Proposed ESI-MS/MS fragmentation pathway of protonated Sanggenon N.

Quantitative Data Summary
The following table summarizes the predicted m/z values for the key fragments of Sanggenon
N in positive ion mode.
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Ion Proposed Structure Predicted m/z

[M+H]+ Protonated Sanggenon N 423.1802

¹⁵A+
RDA fragment containing the

A-ring
153.0188

¹⁵B+
RDA fragment containing the

B-ring and prenyl group
271.1614

[M+H - C4H8]+
Loss of butene from the prenyl

group
367.1176

[M+H - C5H8]+
Loss of isoprene from the

prenyl group
355.1176

Experimental Protocol for LC-MS/MS Analysis of
Sanggenon N
This protocol outlines a general procedure for the analysis of Sanggenon N using a liquid

chromatography-tandem mass spectrometry (LC-MS/MS) system.

Sample Preparation
Extraction: Extract the plant material (e.g., powdered root bark of Morus sp.) with a suitable

solvent such as methanol or ethanol. Sonication or maceration can be used to enhance

extraction efficiency.

Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate

matter.

Dilution: Dilute the filtered extract with the initial mobile phase to an appropriate

concentration for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
Column: A C18 reversed-phase column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size) is

recommended for the separation of flavonoids.
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Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient Elution:

0-2 min: 10% B

2-15 min: 10-90% B

15-18 min: 90% B

18-18.1 min: 90-10% B

18.1-22 min: 10% B

Flow Rate: 0.3 mL/min.

Column Temperature: 40 °C.

Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions
Ionization Mode: Electrospray Ionization (ESI), positive mode.

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).

Scan Range: m/z 100-1000.

Capillary Voltage: 3.5 kV.

Cone Voltage: 30 V.

Source Temperature: 120 °C.

Desolvation Temperature: 350 °C.

Desolvation Gas Flow: 800 L/hr.
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Collision Gas: Argon.

Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain

comprehensive fragmentation information.

The following diagram illustrates the general workflow for the LC-MS/MS analysis of

Sanggenon N.
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Caption: General workflow for the LC-MS/MS analysis of Sanggenon N.
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Conclusion
The predicted fragmentation pattern of Sanggenon N, characterized by retro-Diels-Alder

cleavage and fragmentation of the prenyl side chain, provides a solid basis for its identification

and structural confirmation using tandem mass spectrometry. The provided experimental

protocol offers a starting point for developing a robust analytical method for the quantification

and characterization of Sanggenon N in various matrices. This information is valuable for

researchers and scientists involved in natural product chemistry, drug discovery, and quality

control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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